Product packaging for Disperse red 50(Cat. No.:CAS No. 40880-51-1)

Disperse red 50

Cat. No.: B1585171
CAS No.: 40880-51-1
M. Wt: 357.8 g/mol
InChI Key: NPBDWXMKLFBNIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Disperse Dyes in Textile Industry and Research

Disperse dyes are a class of synthetic colorants with low water solubility, making them ideal for dyeing hydrophobic fibers. researchgate.net Originally developed for cellulose (B213188) acetate, their application has expanded to include a wide range of synthetic textiles such as polyester (B1180765), nylon, and acrylic fibers. satra.comgoogle.com The textile industry relies heavily on disperse dyes due to their ability to produce a wide spectrum of colors and their cost-effectiveness. researchgate.net

In the realm of academic and industrial research, disperse dyes are a subject of continuous investigation. Studies often focus on improving their application processes, enhancing their fastness properties (resistance to fading from washing, light, and rubbing), and understanding their environmental impact. researchgate.netgoogle.com For instance, research has explored the use of supercritical carbon dioxide as a medium for dyeing with disperse dyes to reduce water consumption. researchgate.net

Overview of Disperse Red 50 Research Landscape

This compound, also known by its Colour Index (C.I.) number 11226, is a prominent member of the disperse dye family. worlddyevariety.comdyestuff.co.in It is characterized as a red powder and is frequently used for dyeing and printing on polyester and its blended fabrics. worlddyevariety.comechemi.com Research on this compound is multifaceted, covering its synthesis, chemical and physical properties, analytical detection methods, and environmental fate.

Synthesis and Properties: The manufacturing process of this compound involves the diazotization of 2-chloro-4-nitrobenzenamine, followed by coupling with N-ethyl-N-cyanoethylaniline. worlddyevariety.com It is known for its high color yield and good leveling properties. echemi.com Key properties of this compound are summarized in the table below.

PropertyValue
Molecular FormulaC₁₇H₁₆ClN₅O₂
Molecular Weight357.79 g/mol
AppearancePurple powder
Melting Point136-137 °C
Boiling Point579.4 °C at 760 mmHg
SolubilitySoluble in acetone (B3395972) and alcohol; insoluble in water

Data sourced from multiple references. worlddyevariety.comdyestuff.co.inechemi.comchembk.com

Analytical Research: Various analytical techniques are employed to detect and quantify this compound in different matrices, particularly in textiles and environmental samples. High-performance liquid chromatography (HPLC) coupled with various detectors like UV-Vis, photodiode array (PDA), and mass spectrometry (MS) is a commonly used method. scispace.comlabrulez.com These methods are crucial for quality control in the textile industry and for monitoring the dye's presence in the environment. scispace.comoup.com

Environmental Studies: The environmental impact of disperse dyes, including this compound, is a significant area of research. researchgate.net Studies investigate the degradation of these dyes in wastewater and their potential toxicity. unsysdigital.comhspublishing.org Research has explored the use of microbial consortiums and advanced oxidation processes for the decolorization and degradation of wastewater containing Disperse Red dyes. hspublishing.orgijcmas.commdpi.com For example, one study demonstrated that a rhizosphere bacterial consortium could achieve over 98% degradation of a Disperse Red dye under optimized anaerobic-aerobic conditions. hspublishing.org Another study focused on the solubility of this compound in supercritical carbon dioxide, a greener alternative to water-based dyeing. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16ClN5O2 B1585171 Disperse red 50 CAS No. 40880-51-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2/c1-2-22(11-3-10-19)14-6-4-13(5-7-14)20-21-17-9-8-15(23(24)25)12-16(17)18/h4-9,12H,2-3,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBDWXMKLFBNIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60866023
Record name C.I. Disperse Red 50
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60866023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40880-51-1, 12223-35-7
Record name Disperse Red 50
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40880-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanenitrile, 3-((4-(2-(2-chloro-4-nitrophenyl)diazenyl)phenyl)ethylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040880511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanenitrile, 3-[[4-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Disperse Red 50
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60866023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.098
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Propanenitrile, 3-[[4-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Modifications of Disperse Red 50

Established Synthesis Routes and Reaction Mechanisms

The conventional synthesis of Disperse Red 50 is a well-documented process rooted in the fundamental reactions of azo dye chemistry. It is a multi-step process that relies on the precise control of reaction conditions to achieve the desired product.

Diazotization and Coupling Reactions in this compound Synthesis

The core of this compound synthesis is a two-stage reaction sequence: diazotization followed by an azo coupling. emerald.com

Diazotization: This process involves the conversion of a primary aromatic amine, the diazo component, into a diazonium salt. rsc.orgsaudijournals.com For this compound, the synthesis begins with the diazotization of 2-chloro-4-nitrobenzenamine. worlddyevariety.com This reaction is typically carried out in a cold, acidic solution (e.g., hydrochloric acid) with the addition of sodium nitrite (B80452). rsc.org The low temperature, usually between 0-5 °C, is crucial to prevent the highly reactive and unstable diazonium salt from decomposing. mdpi.com The nitrous acid, generated in situ from sodium nitrite and the mineral acid, reacts with the primary amine to form the aryl diazonium ion. rsc.org

Azo Coupling: The resulting diazonium salt is a weak electrophile that then reacts with an electron-rich coupling component in the second stage. emerald.com In the synthesis of this compound, the coupling component is N-ethyl-N-cyanoethylaniline. worlddyevariety.com This electrophilic aromatic substitution reaction forms the stable azo (-N=N-) bridge, which acts as the chromophore responsible for the dye's color. mdpi.com

Role of Precursors and Intermediates in this compound Synthesis

The selection of precursors is fundamental to defining the final structure and properties of the dye.

Precursors: The primary raw materials for this compound are 2-chloro-4-nitroaniline (B86195) and N-ethyl-N-cyanoethylaniline. worlddyevariety.com

2-chloro-4-nitroaniline serves as the diazo component. The presence of the electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups on this aromatic ring is critical. These groups increase the electrophilicity of the resulting diazonium salt, which facilitates the coupling reaction.

Intermediates: The key intermediate in the synthesis is the diazonium salt of 2-chloro-4-nitroaniline. This compound is highly reactive and is typically not isolated but used immediately in the subsequent coupling reaction. emerald.com Its stability is a critical factor, often requiring careful temperature control throughout the diazotization step. mdpi.com

Table 1: Precursors in the Synthesis of this compound

Compound Name Chemical Formula Role in Synthesis
2-Chloro-4-nitroaniline C₆H₅ClN₂O₂ Diazo Component
N-ethyl-N-cyanoethylaniline C₁₁H₁₄N₂ Coupling Component
Sodium Nitrite NaNO₂ Diazotizing Agent
Hydrochloric Acid HCl Acidic Medium

Advancements in Sustainable and Eco-Friendly Synthesis Approaches

Traditional dye synthesis often involves harsh conditions, toxic reagents, and significant wastewater generation. ijrrjournal.com Consequently, research has focused on developing greener and more sustainable manufacturing processes.

Catalytic Systems in this compound Synthesis

Modern synthetic chemistry is moving towards catalytic processes to improve efficiency and reduce waste. For azo dye synthesis, several innovative catalytic systems have been explored:

Solid Acid Catalysts: To replace corrosive liquid acids like HCl, solid acid catalysts have been developed. Nano silica-supported boron trifluoride (nano BF₃·SiO₂) has been used for diazotization under solvent-free conditions, offering advantages like ease of separation and catalyst reusability. researchgate.nettandfonline.com Another approach involves using sulfonic acid-functionalized magnetic Fe₃O₄ nanoparticles (Fe₃O₄@SiO₂-SO₃H), which allow for easy catalyst recovery using a magnet. rsc.orgresearchgate.net

Nanocatalysts: A synthesis method for a related dye, Disperse Red F3BS, utilizes a three-dimensional nano-network structure of Palladium (Pd) as a catalyst for the initial amination step, demonstrating high conversion rates and selectivity. google.com CuI-graphene nanocomposites have also been used as sustainable, reusable catalysts for synthesizing other bioactive azo dyes. tandfonline.com

Solvent Selection and Green Chemistry Principles in this compound Production

Solvent-Free Synthesis: Grinding chemistry, a mechanochemical method, allows for the synthesis of azo dyes at room temperature without any solvent. longdom.org This approach significantly reduces waste, energy consumption, and the use of hazardous substances.

Greener Solvents:

Supercritical Carbon Dioxide (scCO₂): Primarily known as a medium for waterless dyeing, scCO₂ is also being explored for dye synthesis. mdpi.comwhiterose.ac.ukdiva-portal.org It is non-toxic, non-flammable, and can be easily recycled. Dyeing in scCO₂ can lower the process temperature and eliminates the need for water and auxiliary chemicals. researchgate.netnih.gov

Ionic Liquids (ILs): ILs are salts with low melting points that are considered green solvents due to their negligible vapor pressure, thermal stability, and recyclability. researchgate.net They can act as both the solvent and a promoter for the diazo coupling reaction, sometimes in an aqueous medium, simplifying the process and allowing for potential reuse of the dyebath. researchgate.netstepchange-innovations.comacs.orgresearchgate.net

Structural Modifications and Their Impact on Dyeing Performance

The chemical structure of this compound can be modified to fine-tune its properties, such as color, fastness, and affinity for different fibers. The relationship between the substituents on the aromatic rings and the dye's performance is a key area of study.

The color of a monoazo dye is determined by the electron-donating and electron-withdrawing nature of the substituents on the two aromatic rings connected by the azo group. p2infohouse.org

Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) on the diazo component's ring and electron-donating groups (e.g., -N(Alkyl)₂, -OH, -OCH₃) on the coupler's ring tend to shift the absorption maximum to a longer wavelength (a bathochromic or "deepening" shift), moving the color from yellow towards red, blue, and green. p2infohouse.orgorientjchem.org

Conversely, reducing the electron-withdrawing strength on the diazo side or the electron-donating strength on the coupler side results in a hypsochromic shift (to shorter wavelengths), moving the color in the opposite direction. p2infohouse.org

In this compound, the 2-chloro and 4-nitro groups are strong electron-withdrawing groups, while the N-ethyl-N-cyanoethylamino group is an electron-donating group, resulting in its characteristic red shade.

Modifying these groups can significantly alter performance:

Fastness Properties: Increasing the molecular size and polarity of the dye molecule can improve its sublimation fastness, which is crucial for processes like heat-setting polyester (B1180765). orientjchem.orgscispace.com For example, introducing substituents like N-acetoxyethyl in place of N-ethyl on related azo dyes has been shown to alter solubility and improve dye uptake on polyester. researchgate.net

Dyeing Behavior: The nature and position of substituents on the coupler ring can influence the shade and levelness of the dyeing. emerald.com Research on various monoazo dyes has shown that specific structural modifications are needed to optimize performance on different fibers like polyester, acetate, and nylon. pjsir.org

Table 2: Effect of Substituent Groups on Monoazo Dye Properties

Substituent Type Example Groups Position General Impact on Color
Strong Electron-Withdrawing -NO₂, -CN Diazo Component Bathochromic Shift (deeper color)
Halogens -Cl, -Br Diazo Component Bathochromic Shift (deeper color)
Strong Electron-Donating -N(CH₃)₂, -N(C₂H₅)₂ Coupling Component Bathochromic Shift (deeper color)
Weaker Electron-Donating -OH, -OCH₃ Coupling Component Less pronounced bathochromic shift

Influence of Functional Groups and Side Chains on this compound Light Absorption and Color Fastness

This compound, a monoazo dye, derives its characteristic red hue and performance properties from the specific arrangement of functional groups and side chains on its core aminoazobenzene structure. The molecule's synthesis involves the diazotization of 2-chloro-4-nitroaniline and subsequent coupling with N-ethyl-N-cyanoethylaniline. colorfuldyes.comworlddyevariety.com The resulting structure's properties, particularly its light absorption (color) and fastness, are a direct consequence of the interplay between its constituent chemical moieties.

The primary chromophore, the azo group (–N=N–), is responsible for the dye's ability to absorb light in the visible spectrum, a phenomenon arising from π→π* electronic transitions within the conjugated system. mdpi.comnih.gov The specific wavelength of maximum absorption (λmax), which dictates the observed color, is modulated by the electronic effects of the substituents on the aromatic rings. In this compound, the diazo component contains two key electron-withdrawing groups (EWGs): a nitro group (–NO₂) at the para-position and a chloro group (–Cl) at the ortho-position relative to the azo linkage. These groups pull electron density from the aromatic system, influencing the energy of the electronic transitions and deepening the color.

The color fastness of a dye refers to its resistance to fading or bleeding under various conditions such as light, washing, and heat (sublimation). This compound is generally classified as a low-temperature, medium-energy disperse dye, which is reflected in its fastness ratings. colorfuldyes.comgoogle.com While it exhibits good light fastness, its sublimation fastness is moderate, a common trait for disperse dyes of relatively low molecular weight. sci-hub.rugoogle.com The stability of the dye molecule, influenced by its functional groups, is a key determinant of its fastness properties.

Table 1: Typical Fastness Properties of this compound

Fastness TestRating
Light (Xenon Arc)5-6
Washing (CH)4-5
Sublimation (CH)4
Rubbing (Wet)4-5
Rubbing (Dry)4
Data sourced from typical physical property specifications. epsilonpigments.com The rating scale is generally 1 to 5, with higher numbers indicating better fastness; light fastness is often rated on a 1 to 8 scale.

Engineering of Electron-Withdrawing Effects in this compound Dye Structure

The modification of a dye's properties through the strategic incorporation or alteration of functional groups is a central concept in dye chemistry. For this compound, engineering the electron-withdrawing effects primarily involves the nitro (–NO₂) and chloro (–Cl) groups on the diazo component of the molecule. worlddyevariety.com

Electron-withdrawing groups play a crucial role in tuning the electronic and, consequently, the physical properties of azo dyes. mdpi.com By pulling electron density, they can stabilize the molecule and influence the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net This directly impacts the dye's absorption wavelength and can enhance its resistance to photochemical degradation (light fastness) and sublimation. sci-hub.rumdpi.com

Research into various azo disperse dyes has demonstrated a clear correlation between the nature of the EWG and the dye's performance. mdpi.comresearchgate.net For example, the introduction of strongly electron-withdrawing groups has been shown to improve color fastness. mdpi.com The good light fastness of certain dyes has been specifically attributed to the presence of powerful EWGs like the vinylsulfonyl group. sci-hub.ru

In the context of this compound, its structure represents a balance of properties. The combination of the nitro and chloro groups provides the desired red shade and moderate fastness. Hypothetically, engineering this structure could involve several strategies:

Substitution: Replacing the nitro group with an alternative EWG, such as a trifluoromethyl (–CF₃) or a dicyanovinyl group, could further enhance fastness properties, although this would also significantly alter the color.

Positional Isomerism: The location of the EWGs is critical. mdpi.com The current ortho-chloro and para-nitro configuration is fixed. Moving these groups would change their electronic influence on the azo chromophore, leading to different absorption characteristics.

Addition of EWGs: Incorporating additional EWGs on either the diazo or coupler ring could be another strategy to improve fastness, though this would increase the molecular weight and could affect dyeing kinetics.

The engineering of the electron-pulling effect of the chromophore is a viable strategy for synthesizing dyes with strong light absorption and improved fastness properties. mdpi.com The table below outlines the general influence of different EWGs on the properties of azo dyes, based on established chemical principles.

Table 2: Conceptual Influence of Electron-Withdrawing Groups (EWGs) on Azo Dye Properties

Electron-Withdrawing GroupRelative StrengthExpected Impact on Light FastnessExpected Impact on Color (Bathochromic Shift)
Cyano (–CN)StrongIncreaseStrong
Nitro (–NO₂)StrongIncreaseStrong
Trifluoromethyl (–CF₃)StrongIncreaseModerate
Chloro (–Cl)ModerateModerate IncreaseModerate
Bromo (–Br)ModerateModerate IncreaseModerate
This table presents generalized trends based on principles from the scientific literature. mdpi.comresearchgate.netmdpi.com

Mechanisms of Disperse Red 50 Interaction with Textile Substrates

Fundamental Principles of Disperse Dyeing Processes

The dyeing of synthetic fibers like polyester (B1180765) with disperse dyes such as Disperse Red 50 is a complex process involving the transfer of the dye from a liquid solvent, typically water, to a solid organic solvent, which is the fiber itself. textileexplainer.com This process relies on the dye's hydrophobic nature and its ability to be finely dispersed in the dye bath. textileexplainer.comtextileapex.com

Adsorption and Diffusion Phenomena in Hydrophobic Fibers (e.g., Polyester)

The dyeing mechanism of hydrophobic fibers like polyester with disperse dyes occurs in several stages:

Dispersion : Initially, the disperse dye, which is sparingly soluble in water, is broken down into fine particles and dispersed in the dye bath with the aid of dispersing agents. textileexplainer.comscribd.com This creates a stable aqueous dispersion of the dye.

Adsorption : The dissolved dye molecules then move from the dye bath to the surface of the fiber and are adsorbed onto it. textileexplainer.comscribd.com This adsorption is influenced by the dye's solubility in both the dyebath and the fiber. scribd.com The hydrophobic nature of this compound and polyester fibers facilitates this attraction. colourinn.in

Diffusion : The adsorbed dye molecules subsequently diffuse from the fiber surface into the amorphous regions of the fiber's polymer system. textileexplainer.comscribd.com This is typically the rate-determining step in the dyeing process. scribd.comblogspot.com The dye molecules are held within the fiber structure by non-ionic forces, such as van der Waals forces and hydrogen bonds. scribd.comcolourinn.inscribd.com

The entire process is a reversible thermodynamic equilibrium, where dye molecules are continuously exchanged between the dye bath and the fiber until a stable state is reached. textiletoday.com.bd

Role of Temperature and Carriers in this compound Dye Uptake and Fiber Swelling

Temperature and chemical auxiliaries known as carriers play a crucial role in the successful dyeing of polyester with this compound.

Carriers : Carriers are organic compounds that act as dyeing accelerants, allowing for the dyeing of polyester at lower temperatures, often around the boiling point of water (85-95°C), under atmospheric pressure. blogspot.comtextiletoday.com.bdtextilelearner.net They function through several proposed mechanisms:

Fiber Swelling : Carriers swell the polyester fibers, increasing the space between polymer chains and facilitating the entry of dye molecules. textilelearner.netresearchgate.net

Plasticization : They act as molecular lubricants, reducing the glass transition temperature (Tg) of the polyester and making the polymer chains more mobile, which enhances dye diffusion. textiletoday.com.bd

Dye Solubility : Carriers can increase the solubility of the disperse dye in the dye bath and form a film on the fiber surface, aiding in the transport of the dye to the fiber. textileexplainer.comtextileapex.com

The use of carriers can make the dyeing process more sensitive to changes in temperature and dye bath concentration. researchgate.net

Advanced Dyeing Technologies and Their Underlying Mechanisms

To address some of the environmental and efficiency challenges of conventional disperse dyeing, several advanced technologies have been developed.

Supercritical Carbon Dioxide Dyeing of this compound and Dye-Fiber Affinity

Supercritical carbon dioxide (scCO₂) has emerged as a sustainable alternative to water in the dyeing process. researchgate.netnih.gov In its supercritical state (above 31.1°C and 7.38 MPa), CO₂ exhibits properties of both a liquid and a gas, acting as a non-polar solvent for disperse dyes like this compound. mdpi.com

The mechanism involves:

Dissolution : this compound dissolves in the supercritical CO₂. The solubility is influenced by the pressure and temperature of the system, with pressure generally having a more significant impact. researchgate.netacs.org

Fiber Swelling and Dye Diffusion : The scCO₂ causes the polyester fibers to swell, similar to the effect of high temperatures in aqueous dyeing. mdpi.com This plasticization of the polymer allows for the efficient diffusion of the dissolved dye into the fiber matrix. mdpi.comdiva-portal.org

Dye Fixation : Once inside the fiber, the dye remains fixed due to intermolecular forces. mdpi.com After the dyeing process, the CO₂ is returned to its gaseous state by reducing the pressure, leaving a dry, dyed fabric and allowing for the recycling of the CO₂. nih.gov

This water-free method eliminates wastewater and the need for dispersing agents, though it requires high-pressure equipment. ekb.eg Studies have shown that the color strength of fabrics dyed with disperse dyes in scCO₂ can be significantly higher than in aqueous dyeing. whiterose.ac.uk The solubility of this compound in scCO₂ has been experimentally determined to be in the range of 1.2094 to 3.0450 × 10⁻⁶ mol/mol at temperatures from 343.15 to 393.15 K and pressures from 10 to 22 MPa. acs.org

Table 1: Solubility of this compound in Supercritical CO₂

Temperature (K) Pressure (MPa) Solubility (mol/mol)
343.15 10 1.2094 x 10⁻⁶
393.15 22 3.0450 x 10⁻⁶

Data sourced from solubility studies of this compound in supercritical carbon dioxide. acs.org

Nanotechnology Applications in Enhancing this compound Dyeability (e.g., ZnO Nanoparticles)

Nanotechnology offers innovative ways to improve the dyeing properties of textiles. The application of zinc oxide nanoparticles (ZnO NPs) has been investigated to enhance the dyeability of polyester fabrics with disperse dyes. sciarena.comekb.eg

The mechanism involves pre-treating the polyester fabric with a dispersion of ZnO nanoparticles. sciarena.com This treatment modifies the fabric surface, leading to:

Increased Surface Area : The nanoparticles create a larger effective surface area on the fabric, which can lead to higher adsorption of the dye. mdpi.com

Improved Dye Uptake : Studies have shown that polyester fabrics pre-treated with ZnO NPs exhibit better dyeing kinetics and higher dye uptake at lower temperatures compared to untreated fabrics. sciarena.com For instance, research on Disperse Red 167 showed that pre-treated fabrics had better dyeing results in the temperature range of 75-105°C. sciarena.com

Enhanced Fastness Properties : ZnO NPs can also improve the light fastness of dyed fabrics by absorbing UV radiation, thus protecting the dye molecules from photodegradation. ui.ac.idamazonaws.comresearchgate.net

While specific studies focusing solely on this compound are limited, the principles observed with other disperse dyes, such as Disperse Red 167 and Disperse Red 60, suggest a similar enhancement in dyeability and fastness properties. sciarena.comamazonaws.com

Polyethylene (B3416737) Glycol (PEG)-Assisted Dyeing Mechanisms with this compound

Polyethylene glycol (PEG) has been explored as a green and effective auxiliary in the dyeing of polyester with disperse dyes, including this compound. ekb.egresearchgate.net PEG can act as both a dispersing agent and a fiber plasticizer.

The proposed mechanism for PEG-assisted dyeing involves:

Nano-dispersion of Dye : PEG in an aqueous solution can act as a dispersing and solubilizing agent for disperse dyes, potentially leading to the formation of nano-sized dye dispersions. ekb.egresearchgate.net This increases the surface area of the dye and promotes its adsorption onto the fabric.

Fiber Plasticization and Swelling : PEG acts as an external plasticizer and swelling agent for the polyester fibers. ekb.egresearchgate.net This facilitates the diffusion of the dye molecules into the fiber structure.

Continuous Dyeing : A continuous dyeing process has been developed where polyester fabric is padded with an aqueous solution of PEG and a disperse dye. ekb.eg This method has shown excellent color data and fastness properties for dyes like this compound, presenting a viable and more ecological alternative to conventional high-temperature or carrier dyeing methods. ekb.egresearchgate.net

Research has demonstrated that dyeing polyester in the presence of PEG can lead to a higher dye uptake and brilliant shades. ekb.eg

Table 2: Chemical Compounds Mentioned

Compound Name
Acetic Acid
Carbon Dioxide
This compound
Disperse Red 167
Disperse Red 60
Polyethylene Glycol

Mechanisms of this compound Migration and Release from Textiles

The stability of color in textiles dyed with this compound is contingent upon the dye's ability to remain within the fiber matrix. However, due to the nature of its interaction with synthetic fibers, the dye can migrate from the textile, a process influenced by various external factors and governed by specific molecular interactions.

Factors Influencing Disperse Dye Migration from Fibers (e.g., Textile Fastness, Rubbing, Leaching)

The migration of disperse dyes like this compound from a textile substrate is not a singular event but a complex process influenced by a combination of physical and chemical factors. The propensity of a dye to migrate is closely related to its fastness properties.

Textile Fastness Textile fastness refers to the resistance of a dyed material to change its color or stain other fabrics under various conditions. For disperse dyes, which are not chemically bonded to the fiber, fastness is a critical indicator of migration potential. nih.govresearchgate.net Poor fastness suggests that the dye molecules are not securely held within the polymer structure and are more likely to be released. nih.govsatra.com The fastness properties of this compound are rated on a scale, with higher numbers indicating better resistance. For light fastness, the scale is 1 to 8, while for other properties, it is typically 1 to 5. epsilonpigments.com

Table 1: Fastness Properties of this compound

Fastness Property Test Method Rating
Light (Xenon) ISO 105-B02 5-6
Washing ISO 105-CO3 4-5
Sublimation ISO 105-P01 4
Rubbing (Wet) ISO 105-X12 4-5
Rubbing (Dry) ISO 105-X12 4

Data sourced from Epsilon Chemical. epsilonpigments.com

Thermomigration A significant factor in dye migration is thermomigration, a phenomenon where dye molecules move from the interior of the fiber to its surface during dry heat treatments above 130°C. colorfuldyes.comcolorfuldyes.com This process is a primary cause of reduced color fastness in polyester fabrics. colorfuldyes.com The thermal energy increases the motion of both the dye molecules and the polymer chains of the fiber, breaking the weak interactions between them and allowing the dye to diffuse outwards. koreascience.krsci-hub.ru Several factors can influence the extent of thermomigration:

Heat Treatment Temperature: Higher temperatures provide more energy for dye molecules to overcome the forces holding them within the fiber, leading to greater migration. colorfuldyes.com

Dyeing Depth: Darker and more densely colored fabrics have a higher concentration of dye, which results in more significant thermal migration during subsequent heat treatments. colorfuldyes.com

Finishing Agents: The presence of surfactants, softeners, or other finishing agents on the fiber surface can act as a solvent phase, encouraging the dye to partition out of the fiber and onto the surface. colorfuldyes.com

Rubbing Mechanical action, or rubbing, can physically dislodge dye particles from the surface of the textile. nih.govresearchgate.net This is particularly relevant for dyes that have already migrated to the fiber surface due to factors like thermomigration. The rubbing fastness test measures the resistance of a color to transfer from the fabric surface to another surface by friction. epsilonpigments.com

Leaching Leaching occurs when the dye is removed from the fibers through exposure to a liquid, typically water. nih.govresearchgate.net Since disperse dyes are characterized by their low water solubility, this process is often exacerbated by the presence of detergents or other surfactants in washing cycles. researchgate.netmdpi.com These agents can help solubilize the non-ionic dye molecules, facilitating their removal from the textile and potential transfer to other garments.

Table 2: Key Factors Influencing Disperse Dye Migration

Factor Description Primary Effect
Heat Post-dyeing heat treatments (e.g., heat-setting) above 130°C. Causes Thermomigration : dye moves from fiber interior to surface. colorfuldyes.com
Finishing Agents Presence of chemicals like softeners or surfactants on the fiber. Can act as a solvent, drawing dye to the surface. colorfuldyes.com
Mechanical Abrasion Friction from contact with other surfaces. Causes Rubbing : physical removal of dye from the fiber surface. researchgate.net
Aqueous Exposure Contact with water, especially with detergents. Causes Leaching : dye dissolves or disperses out of the fiber. researchgate.net
Dye Concentration The amount of dye present in the fiber. Higher concentrations can lead to increased migration. colorfuldyes.com

| Fiber Structure | The physical characteristics of the textile fiber, such as denier. | Finer fibers have a larger surface area, which can affect dye uptake and migration. koreascience.kr |

Molecular Interactions Governing this compound Release

The release of this compound from textile fibers is fundamentally a process of overcoming the intermolecular forces that hold the dye molecules in place. Unlike reactive dyes, which form strong, covalent bonds with fibers, disperse dyes rely on weaker physical interactions. nih.govresearchgate.net

The primary forces responsible for retaining this compound within the polyester fiber matrix are:

Van der Waals forces: These are weak, non-specific attractions between molecules that arise from temporary fluctuations in electron distribution. They are the principal forces holding the non-polar dye molecules within the non-polar polyester structure. mdpi.com

Hydrogen bonds: While less dominant than in other dye-fiber systems, potential hydrogen bonds can form between the dye molecule and the polymer chains, contributing to its retention. mdpi.com

Dipolar bonding: This type of interaction can also play a role in the dye-fiber association. scribd.com

The release of the dye occurs when these physical bonds are disrupted. sci-hub.ru Heat is a major catalyst for this disruption, as it increases the kinetic energy and thermal motion of both the dye molecules and the polymer chains. koreascience.krsci-hub.ru This increased movement allows the small, lipophilic dye molecules to diffuse through the amorphous regions of the polymer and migrate towards the fiber surface. nih.govresearchgate.net

The molecular structure of the dye itself also plays a critical role. The relatively small molecular size and non-ionic nature of disperse dyes are what allow them to penetrate the fiber structure during dyeing and, conversely, to be released under certain conditions. koreascience.krnih.gov Research has shown that increasing the molecular size of a disperse dye can reduce its mobility, thereby decreasing thermomigration and improving wash fastness. koreascience.kr The release can also be facilitated by external substances, such as the carriers used in the dyeing process or the detergents encountered during laundering, which can effectively solvate the dye molecules and draw them out of the fiber. researchgate.netscbt.com

Environmental Fate and Biotransformation of Disperse Red 50

Degradation Pathways in Aquatic and Terrestrial Environments

The breakdown of disperse azo dyes in the environment occurs through several biological and physical pathways. The structure of the dye, particularly the electron-withdrawing nature of the azo group (-N=N-), makes them resistant to aerobic degradation. wur.nlmst.dk Consequently, sequential anaerobic and aerobic processes are often required for their complete mineralization. bioline.org.brresearchgate.net

Under anaerobic conditions, the primary and initial step in the biodegradation of azo dyes is the reductive cleavage of the azo bond. wur.nlmst.dk This reaction breaks the chromophore, leading to the decolorization of the dye and the formation of aromatic amines, which are typically colorless but can be potentially hazardous. wur.nlbioline.org.br This process is generally non-specific and can be facilitated by microorganisms or by chemical reductants like sulfide, which may be present in anaerobic environments. wur.nlbioline.org.br However, biological reduction is considered the main pathway in high-rate anaerobic bioreactors. wur.nl The reduction can be a direct enzymatic reaction or an indirect one involving biologically regenerated electron carriers. bioline.org.br While this anaerobic step is effective for decolorization, the resulting aromatic amines often persist under these conditions and require a subsequent aerobic environment for further degradation. wur.nlresearchgate.net

Microbial degradation is a key process in the breakdown of azo dyes. This is mediated by various intracellular and extracellular enzymes. jmbfs.org The two primary types of enzymes involved are reductases and oxidases.

Azoreductases : These are the key enzymes responsible for the initial decolorization step under anaerobic or microaerophilic conditions. nih.govresearchgate.netfrontiersin.org They catalyze the reductive cleavage of the azo linkage, using electron donors like NADH or NADPH. jmbfs.orgfrontiersin.org This process is sensitive to oxygen, making it more efficient in the absence of air. nih.gov The cleavage results in the formation of corresponding aromatic amines. jmbfs.orgfrontiersin.org

Laccases : These are oxidative enzymes that play a role in the subsequent degradation of the aromatic amines produced from the initial reductive cleavage. ijcmas.commdpi.com Laccases work through a non-specific free radical mechanism to form phenolic compounds, which can prevent the formation of toxic aromatic amines. ijcmas.com They are often involved in the aerobic stage of a sequential anaerobic-aerobic treatment process, contributing to the complete mineralization of the dye. jmbfs.org

Specific bacterial strains have been identified for their efficiency in degrading disperse dyes.

Paenochrobactrum glaciei : This bacterium, isolated from textile industry wastewater, has demonstrated significant potential in degrading disperse dyes. researchgate.net Research has shown that P. glaciei can effectively decolorize and degrade Disperse Red 167, a similar azo dye, with its azoreductase enzyme playing a crucial role. researchgate.netresearchgate.net One study reported an 84% decolorization of 50 mg/L of Disperse Red 167 within 24 hours. researchgate.netresearchgate.net

Providencia rettgeri : This bacterial strain has also been studied for its ability to break down disperse dyes. A strain designated HSL1 was shown to decolorize Disperse Red 78 (98% removal at 50 mg/L within 36 hours) and was a key component of a bacterial consortium that effectively degraded several azo dyes, including Disperse Red 78. unsysdigital.comresearchgate.netexcli.de The degradation was attributed to the induced activity of enzymes like azoreductase and NADH-DCIP reductase. jmbfs.orgunsysdigital.com Genomic analysis of P. rettgeri has indicated that it possesses genes related to azo bond cleavage and the subsequent breakdown of aromatic rings. researchgate.net

The table below summarizes the degradation capabilities of these bacterial strains on similar disperse dyes.

Bacterial StrainDyeConcentration (mg/L)Degradation/Decolorization Efficiency (%)TimeKey Enzymes
Paenochrobactrum glacieiDisperse Red 1675084%24 hAzoreductase
Providencia rettgeri HSL1Disperse Red 785098%36 hAzoreductase, NADH-DCIP reductase
Providencia rettgeri HSL1 (in consortium)Disperse Red 7810098-99%12-30 hAzoreductase, NADH-DCIP reductase, Laccase

Photodegradation, an advanced oxidation process (AOP), is another pathway for the breakdown of disperse azo dyes. researchgate.net This process typically involves the use of a photocatalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), which, when irradiated with UV or solar light, generates highly reactive hydroxyl radicals. nih.govemerald.com These radicals can attack the dye molecule, leading to its degradation and eventual mineralization into simpler compounds like CO₂ and water. researchgate.net

The efficiency of photodegradation is influenced by several factors, including the type and concentration of the photocatalyst, the pH of the solution, and the intensity of the light source. researchgate.netnih.gov Studies have shown that TiO₂ and ZnO nanoparticles can successfully degrade various azo dyes. emerald.comajol.info The process is generally effective for decolorization and can lead to the complete breakdown of the dye structure. researchgate.net

Role of Specific Bacterial Strains in Disperse Red 50 Biodegradation (e.g., Paenochrobactrum glaciei, Providencia rettgeri)

Identification and Characterization of this compound Degradation Products

To understand the biodegradation pathway and assess the environmental impact of the breakdown process, it is crucial to identify and characterize the intermediate metabolites.

A combination of spectroscopic and chromatographic techniques is employed to separate and identify the degradation products of disperse dyes.

Chromatographic Methods : High-Performance Liquid Chromatography (HPLC) is a primary tool for separating the components of the complex mixture produced during degradation. mdpi.comchem-soc.si It is often coupled with various detectors, including UV-Vis, Diode Array (DAD), and Mass Spectrometry (MS). mdpi.com Gas Chromatography-Mass Spectrometry (GC-MS) is also used to identify volatile and semi-volatile metabolites formed during the breakdown process. researchgate.netchem-soc.si

Spectroscopic Methods :

UV-Visible (UV-Vis) Spectroscopy : This technique is used to monitor the decolorization process by observing the disappearance of the dye's characteristic absorption peak in the visible region. ijcmas.com

Fourier Transform Infrared (FTIR) Spectroscopy : FTIR analysis helps in identifying the changes in functional groups of the dye molecule as it degrades, confirming the biotransformation. chem-soc.siijcmas.com

Mass Spectrometry (MS) : When coupled with HPLC or GC, MS provides molecular weight and structural information about the metabolites, enabling their precise identification. jneonatalsurg.commdpi.com Techniques like Electrospray Ionization (ESI-MS) are particularly useful for analyzing the polar intermediates formed during dye degradation. jneonatalsurg.comoup.com

For instance, in the degradation of the similar dye Disperse Red 167 by Paenochrobactrum glaciei, GC-MS analysis identified intermediate metabolites such as '2-chloro-4-nitro-phenylamine' and 'Acetic acid2-[(2-acetoxy-ethyl)-(4-amino-3-propionylamino-phenyl)-amino]-ethylester', indicating an asymmetric breakdown of the azo bond. researchgate.net

The table below lists analytical techniques used in the study of disperse dye degradation.

Analytical TechniquePurposeReference
HPLC-MS/MSSeparation and identification of dye metabolites jneonatalsurg.commdpi.comoup.com
GC-MSIdentification of volatile/semi-volatile degradation products researchgate.netchem-soc.si
UV-Vis SpectroscopyMonitoring decolorization ijcmas.com
FTIR SpectroscopyAnalysis of functional group changes chem-soc.siijcmas.com

Formation of Aromatic Amines and Other Intermediates from Azo Dye Cleavage

The biotransformation of azo dyes, such as this compound, is a significant environmental concern due to the formation of potentially hazardous intermediates, primarily aromatic amines. mst.dkuark.edu The characteristic azo linkage (–N=N–) of these dyes can be broken down under certain conditions, leading to the release of these amine compounds. jchemrev.comnih.gov This reductive cleavage is a key step in the metabolic pathway of azo dyes and can be facilitated by various biological systems, including microorganisms in sediment and water, as well as enzymes in the mammalian liver and intestinal microflora. nih.govresearchgate.net

The aromatic amines formed from the cleavage of azo dyes are often more toxic and potentially carcinogenic than the parent dye molecule. mst.dkuark.edunih.gov For example, some aromatic amines are recognized as potential human carcinogens. mst.dk The process of azo dye reduction can occur under both anaerobic and aerobic conditions. Under anaerobic (oxygen-deficient) conditions, the cleavage of the azo bond is a primary degradation pathway. nih.gov In aerobic (oxygen-rich) environments, the initial cleavage of the azo bond is typically followed by hydroxylation and subsequent ring opening of the aromatic intermediates. scbt.com However, the electron-withdrawing nature of the azo group can make the dye less susceptible to oxidative breakdown, leading to its persistence in aerobic conditions. scbt.com

While specific studies detailing the full range of intermediates for this compound are not extensively available in the provided results, the general mechanism of azo dye cleavage provides a strong indication of the types of compounds that could be formed. For instance, Disperse Red 167:1, another azo dye, is known to be a potential precursor to 2-Chloro-4-nitroaniline (B86195). nih.gov The biotransformation of Disperse Red 1 has been studied, and while the dye itself showed mutagenic properties, the products formed after simulated oxidation and reduction processes also exhibited mutagenic activity. researchgate.net This suggests that the breakdown products of Disperse Red dyes can be of significant environmental and health concern. researchgate.net

It's also important to note that commercial azo dyes may contain aromatic amines as impurities from the manufacturing process, in addition to those formed during biotransformation. mst.dk

Table 1: Potential Aromatic Amines and Intermediates from Azo Dye Cleavage

Azo Dye ExamplePotential Cleavage Product/PrecursorReference
Disperse Red 167:12-Chloro-4-nitroaniline nih.gov
Disperse Red 3432-Amino-5-methyl isophthalonitrile nih.gov
Disperse Red 3112,4-Dinitroaniline nih.gov
Disperse Orange 254-Nitroaniline nih.gov
Disperse Orange 31,4-Phenylenediamine, 4-Nitroaniline nih.gov

This table provides examples of aromatic amines that can be formed from the cleavage of other disperse azo dyes, illustrating the general types of compounds that could potentially arise from the biotransformation of this compound.

Adsorption and Removal Technologies for this compound from Effluents

Adsorption Kinetics and Isotherm Studies for Disperse Red Dyes (e.g., Activated Carbon)

Adsorption is a widely studied and effective method for removing disperse dyes from textile wastewater. Activated carbon is a commonly used adsorbent due to its high surface area and porous structure. researchgate.netscirp.org Studies on the adsorption of disperse red dyes onto activated carbon have investigated the kinetics and equilibrium of the process to understand the adsorption mechanism and efficiency.

Adsorption Kinetics describes the rate of dye uptake by the adsorbent. Several models are used to analyze the experimental data, including the pseudo-first-order, pseudo-second-order, and intra-particle diffusion models. researchgate.net For instance, a study on a disperse red dye using commercial activated carbon found that the intra-particle diffusion kinetic model provided a good fit for the experimental data, suggesting that the adsorption process involves more than just surface adsorption and includes diffusion into the pores of the adsorbent. researchgate.net Another study on the removal of Disperse Red 167 using bamboo-based activated carbon found that the adsorption followed a nonlinear pseudo-first-order model. nih.gov Research on Disperse Red 60 removal with modified coffee husk biochar indicated that the adsorption kinetics were well-described by a pseudo-second-order model. tci-thaijo.org

Adsorption Isotherms describe how the dye molecules distribute between the liquid phase (wastewater) and the solid phase (adsorbent) at equilibrium. Common isotherm models include the Langmuir, Freundlich, and Brunauer-Emmett-Teller (BET) models. researchgate.net The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model describes multilayer adsorption on a heterogeneous surface. The BET model also pertains to multilayer adsorption. A study on a disperse red dye showed that the adsorption isotherm followed the BET model, indicating physical adsorption onto the activated carbon surface. researchgate.net In contrast, research on Disperse Red 167 found that the Freundlich and Temkin isotherm models agreed well with the adsorption data. nih.gov For Disperse Red 60, the Langmuir model was found to be a good fit when using modified coffee husk biochar. tci-thaijo.org

The effectiveness of adsorption can be influenced by several factors, including the initial dye concentration, adsorbent dosage, temperature, and pH. researchgate.netnih.gov For example, one study determined the optimal conditions for removing Disperse Red 167 to be a contact time of 15.4 hours, a temperature of 50°C, an initial dye concentration of 50.0 mg/L, and an adsorbent dosage of 12.0 g/L, achieving a removal efficiency of over 90%. nih.gov

Table 2: Adsorption Kinetic and Isotherm Models for Disperse Red Dyes

Disperse DyeAdsorbentBest Fit Kinetic ModelBest Fit Isotherm ModelReference
Disperse Red DyeCommercial Activated CarbonIntra-particle diffusionBET researchgate.net
Disperse Red 167Bamboo-based Activated CarbonPseudo-first-orderFreundlich, Temkin nih.gov
Disperse Red 60Modified Coffee Husk BiocharPseudo-second-orderLangmuir tci-thaijo.org
Disperse Red 60Chitosan-based nanocompositesPseudo-second-orderLangmuir researchgate.net

Physicochemical Treatment Alternatives for Disperse Dyes (e.g., Coagulation, Adsorption)

Besides adsorption onto activated carbon, other physicochemical treatment methods are employed to remove disperse dyes from effluents. These include coagulation, flocculation, and the use of alternative adsorbents. nih.gov

Coagulation and Flocculation involve the addition of chemicals (coagulants) to destabilize the colloidal dye particles, causing them to aggregate and form larger flocs that can be removed by sedimentation or filtration. univ-bouira.dz Common coagulants include aluminum sulfate (B86663) (alum) and ferric chloride. researchgate.net A comparative study on the removal of a disperse red dye found that alum was more effective than ferric chloride as a chemical coagulant. researchgate.net The efficiency of coagulation is highly dependent on factors like pH, coagulant dosage, and initial dye concentration. nih.govresearchgate.net For Disperse Red 60, a study using a natural coagulant from Alcea rosea root found that the maximum removal efficiency of 86% was achieved at a pH of 11. nih.gov Another study reported that for a disperse red dye at a concentration of 50 mg/L, a novel coagulation-flocculation formulation achieved a removal efficiency of 70.1%. bioline.org.brbioline.org.br

Electrocoagulation is an alternative method where the coagulant is generated in-situ through the electrochemical dissolution of a sacrificial anode, typically made of aluminum or iron. deswater.com This technique has been shown to be effective for decoloring textile wastewater containing disperse dyes. researchgate.net One study found that electrocoagulation with aluminum electrodes could enhance the removal yield of a disperse red dye to 95% at pH values between 6 and 9. researchgate.net

Adsorption using Alternative Adsorbents is also being explored to find more cost-effective solutions. Materials such as bentonite (B74815) clay, steel plant slag, and fly ash have shown high effectiveness in removing disperse dyes, with removal rates exceeding 90% in some cases. ircwash.org Water treatment residuals (WTR), the sludge generated from water treatment plants, have also been investigated as a potential adsorbent for disperse dyes. deswater.com

Combined Processes , such as an adsorption-coagulation hybrid process, have been developed to enhance dye removal. A study using activated carbon as the adsorbent and a natural coagulant from Hibiscus sabdariffa seeds achieved a dye removal of up to 96.67% for Congo red dye, demonstrating the potential of such hybrid systems. matec-conferences.org

Table 3: Physicochemical Treatment Methods for Disperse Red Dyes

Treatment MethodCoagulant/AdsorbentDyeRemoval EfficiencyReference
Coagulation-FlocculationNovel FormulationDisperse Red (50 mg/L)70.1% bioline.org.brbioline.org.br
CoagulationAlcea rosea root extractDisperse Red 6086% nih.gov
Chemical CoagulationAluminum Sulfate (Alum)Disperse Red Dye>90% researchgate.net
ElectrocoagulationAluminum ElectrodesDisperse Red Dye95% researchgate.net
AdsorptionBentonite ClayDisperse Red 199% ircwash.org

Ecotoxicological Assessment of Disperse Red 50 and Its Metabolites

Aquatic Ecotoxicity Studies

Disperse Red 50 has been identified as possessing hazards to the aquatic environment. According to safety data classifications, the compound is listed as demonstrating Acute Toxicity Category 4 (H302) and is considered chronically hazardous to the aquatic environment, Category 2 (H411), signifying it is toxic to aquatic life with long-lasting effects. chembk.com

Specific experimental data on the toxicity of this compound to the example organisms Daphnia similis and Hydra attenuata were not available in the performed searches. However, an early study assessed the acute toxicity of this compound to the fathead minnow (Pimephales promelas). In this research, which evaluated 46 different dyes, this compound was found to have a 96-hour median tolerance limit (TL₅₀) in excess of 180 mg/L, and it was categorized as harmless to the fish under the study's conditions.

Interactive Table: Acute Toxicity of this compound to Fathead Minnow

Test Organism Exposure Duration Endpoint Result (mg/L) Classification
Fathead Minnow (Pimephales promelas) 96 hours TL₅₀ > 180 Harmless

Source: Acute Toxicity Of 46 Selected Dyes To The Fathead Minnow researchgate.net

Specific studies assessing the direct impact of this compound on the growth of algal species were not identified in the conducted research. However, when evaluating the ecotoxicity of colored substances such as textile dyes, a significant methodological consideration is the potential for light attenuation. The color of the dye in the test medium can reduce the amount of light penetrating the solution, which can inhibit algal photosynthesis and subsequent population growth. mst.dk

This inhibition is not necessarily a direct toxicological effect of the chemical itself but rather an artifact of the experimental conditions. mst.dk It has been recommended that special procedures be implemented in algal tests with colored substances to differentiate between true toxicity (algicidal effects) and growth inhibition due to reduced light (algistatic effects). mst.dk Such measures might include using a reduced light path or transferring the algae to a dye-free medium after exposure to observe recovery. mst.dk

Direct research quantifying the specific effects of this compound on microbial respiration in activated sludge was not found. Generally, disperse dyes are characterized by low water solubility and are hydrophobic, which means that during conventional wastewater treatment, they are likely to be removed from the water phase by adsorbing to the sludge rather than through rapid biodegradation. scbt.comresearchgate.netmdpi.com

The impact of disperse dyes on the microbial communities within activated sludge can be complex. Some dyes have been shown to be inhibitory to the microorganisms responsible for breaking down waste. scbt.com Conversely, some treatment studies have shown that enzymatic pretreatment of disperse dye wastewater can lead to detoxification. For instance, treatment with the enzyme laccase has been found to mitigate the phytotoxicity of certain disperse dyes and result in lower toxicity towards aerobic activated sludge, as evidenced by higher respiratory intensity (oxygen uptake) compared to non-treated dye solutions. This suggests that while the parent dyes may pose a risk, their degradation products can be less harmful to the microbial ecosystem in treatment plants.

Impact on Algal Growth and Light Attenuation Considerations in Dye Studies

Terrestrial Ecotoxicity and Phytotoxicity

No studies containing data on the phytotoxicity of this compound, specifically concerning seed germination and plant growth assays with Triticum aestivum (wheat) or Brassica nigra (black mustard), were identified in the performed searches.

No studies assessing the phytotoxicity of the degradation products of this compound were identified in the performed searches.

Seed Germination and Plant Growth Assays with this compound (Triticum aestivum, Brassica nigra)

Environmental Risk Assessment Methodologies for Disperse Dyes

The environmental risk assessment of disperse dyes, including this compound, involves a multi-faceted approach to determine the potential harm they pose to ecosystems. This process integrates data on the dye's toxicity to various organisms with its predicted or measured concentrations in the environment. Methodologies such as the derivation of a Predicted No-Effect Concentration (PNEC) and subsequent Risk Quotient (RQ) analysis are central to this evaluation. Furthermore, understanding the bioaccumulation potential and implementing effective environmental monitoring are crucial components of a comprehensive risk assessment.

Predicted No-Effect Concentration (PNEC) Derivation and Risk Quotient Analysis for this compound

The Predicted No-Effect Concentration (PNEC) represents the concentration of a substance below which adverse effects on the ecosystem are unlikely to occur. chemsafetypro.com It is a key safety threshold derived from ecotoxicity data. researchgate.net The derivation of PNEC typically involves dividing standard toxicological endpoints, such as the No Observed Effect Concentration (NOEC) or the 50% lethal/effective concentration (LC50/EC50), by an assessment factor (AF). chemsafetypro.comnih.gov This factor accounts for uncertainties, including the extrapolation from laboratory data to real-world ecosystems and variations in sensitivity between different species. chemsafetypro.comnih.gov

For azo disperse dyes, a PNEC for the aquatic environment has been calculated based on chronic toxicity studies. For instance, a PNEC of 0.0025 mg/L was established using the lowest toxicity value from a study on the fathead minnow exposed to Disperse Yellow 7, a dye used to represent a subset of azo disperse dyes with molecular weights under 360 g/mol . canada.cacanada.ca This value is considered protective for aquatic organisms.

Once the PNEC is established, a Risk Quotient (RQ) is calculated to characterize the potential risk. The RQ is the ratio of the Predicted Environmental Concentration (PEC) to the PNEC (RQ = PEC/PNEC). epa.govepa.gov A PEC is the estimated concentration of a substance in the environment, which for disperse dyes often results from industrial discharges from textile facilities. canada.ca An RQ value greater than 1 indicates a potential risk to the environment, suggesting that the environmental concentration may exceed the level deemed safe for organisms. chemsafetypro.com For example, a risk quotient analysis for Disperse Yellow 3 resulted in a value of 4.7, indicating a concern for aquatic organisms. canada.ca

Table 1: Key Parameters in Risk Assessment for a Subset of Azo Disperse Dyes

ParameterValueSource Organism/StudyCitation
PNEC (aquatic) 0.0025 mg/LChronic study on fathead minnow (for Disperse Yellow 7, representing dyes <360 g/mol ) canada.cacanada.ca
PEC (aquatic, site-specific) 0.011 mg/LEstimated for a textile formulation scenario (for Disperse Yellow 3) canada.ca
Risk Quotient (RQ) 4.7Calculated for Disperse Yellow 3 canada.ca

Evaluation of Bioaccumulation Potential of Azo Disperse Dyes in Pelagic Organisms

Bioaccumulation is the process by which a substance builds up in an organism's tissues over time. sustainability-directory.com For azo disperse dyes, the potential for bioaccumulation in pelagic (open water) organisms is generally considered to be low. canada.cacanada.cagazette.gc.ca This is attributed to several physicochemical properties of these dyes.

Azo disperse dyes typically exhibit low water solubility (<1 mg/L) and have large cross-sectional diameters, which are expected to slow their uptake by organisms. canada.cacanada.ca While they have moderate to high octanol-water partition coefficients (log Kow ranging from 3.4 to 5.7), which can suggest a tendency to accumulate in fatty tissues, experimental studies have confirmed a low potential for these substances to bioaccumulate in pelagic organisms. canada.cacanada.cagazette.gc.ca It has been determined that Disperse Yellow 3, for example, does not meet the bioaccumulation criteria as set out in the Persistence and Bioaccumulation Regulations of the Canadian Environmental Protection Act (CEPA). gazette.gc.ca

Table 2: Physicochemical Properties Influencing Bioaccumulation of Azo Disperse Dyes

PropertyTypical Range/ValueImplication for BioaccumulationCitation
Water Solubility < 1 mg/LLow bioavailability in the water column canada.cacanada.cagazette.gc.ca
log Kow 3.4 - 5.7Moderate to high potential for partitioning into fatty tissues canada.cagazette.gc.ca
Cross-sectional Diameter LargeSlows the rate of uptake by organisms canada.cacanada.ca
Bioaccumulation Potential LowConfirmed by experimental studies canada.cacanada.cagazette.gc.ca

Methodologies for Environmental Monitoring in Discharged Waters

Effective environmental monitoring is essential for managing the release of disperse dyes into aquatic ecosystems and for verifying the accuracy of PECs used in risk assessments. Monitoring of discharged waters from textile dyeing facilities typically involves several key steps and analytical techniques.

Facilities using significant quantities of azo disperse dyes may be subject to guidelines that recommend monitoring the concentration of these dyes at the final discharge point. canada.ca This can be achieved through direct laboratory analysis of effluent samples or by using established methods to estimate effluent concentrations. canada.ca

Advanced analytical techniques are employed to detect and quantify disperse dyes in environmental water samples. One such method is Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS). This highly sensitive and specific method allows for the quantification of disperse dyes, such as Disperse Red 1, at very low concentrations (in the range of 50–500 ng L−1) in river waters affected by textile industry discharges. researchgate.netresearchgate.net Other methods for treating textile wastewater include physical processes like adsorption and membrane filtration, as well as chemical and biological treatments. nih.govwaterandwastewater.comresearchgate.net

Monitoring programs should also include the collection of data on the daily quantity of dyes used and any accidental releases. canada.ca This information is crucial for maintaining accurate records and for comprehensive risk management. canada.ca

Human Health Implications and Toxicological Research

Genotoxicity and Mutagenicity Studies of Disperse Red 50

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, causing mutations and potentially leading to cancer. Mutagenicity is the induction of permanent transmissible changes in the structure of the genetic material of cells or organisms.

In vitro assays are crucial for assessing the genotoxic potential of substances like this compound. These tests utilize bacteria or cultured mammalian cells to detect various forms of genetic damage.

The umu test is a microbial assay that measures the induction of the umu gene in Salmonella typhimurium, which is part of the SOS response to DNA damage. A study on Disperse Red 179 (cited as Disperse Violet 52) reported positive results in the SOS/umu test with S9 metabolic activation, indicating that its metabolites could be genotoxic. canada.ca

The Salmonella assay , also known as the Ames test, uses strains of Salmonella typhimurium with pre-existing mutations to test for a substance's ability to cause reverse mutations. Several azo dyes, including Disperse Red 1, have been shown to significantly increase the frequency of revertants in Salmonella typhimurium, indicating mutagenic potential. researchgate.netmdpi.com For instance, the predicted metabolite of Disperse Red 179, 6-nitro-2-aminobenzothiazole, showed positive results in Salmonella typhimurium strains TA98, TA100, and TA1538 with and without S9 activation. canada.ca

Micronuclei formation is an indicator of chromosomal damage. The micronucleus test detects small, extranuclear bodies in the cytoplasm of cells that contain chromosome fragments or whole chromosomes left behind during cell division. Disperse Red 1 was found to significantly increase the rate of micronucleated polychromatic erythrocytes in the bone marrow cells of Swiss mice, demonstrating its potential to cause chromosomal damage in vivo. mdpi.com

Chromosome aberrations are changes in the normal structure or number of chromosomes. In vitro chromosome aberration tests in mammalian cells, such as Chinese hamster ovary (CHO) cells, are used to identify clastogens (agents that cause breaks in chromosomes). nih.gov Disperse Black 9, another disperse dye, induced an increase in cells with chromosomal aberrations in an in vitro test, although these findings were not confirmed in in vivo assays. europa.eu Data for C.I. Disperse Red 60 shows it has been tested for its ability to cause chromosome aberrations and sister chromatid exchange in Chinese Hamster Ovary cells. nih.gov

Table 1: Summary of In Vitro Genotoxicity Assays for Disperse Dyes This table is interactive. Click on the headers to sort the data.

Assay Type Test System Compound/Metabolite Result Metabolic Activation (S9) Reference
umu Test Salmonella typhimurium Disperse Red 179 Positive With S9 canada.ca
Salmonella Assay Salmonella typhimurium Disperse Red 1 Positive Not Specified researchgate.netmdpi.com
Salmonella Assay Salmonella typhimurium 6-nitro-2-aminobenzothiazole Positive With and Without S9 canada.ca
Micronucleus Test Swiss Mice Bone Marrow Disperse Red 1 Positive In vivo mdpi.com
Chromosome Aberration Mammalian Cells (in vitro) Disperse Black 9 Positive Not Specified europa.eu
Chromosome Aberration Chinese Hamster Ovary Cells C.I. Disperse Red 60 Tested Not Specified nih.gov

DNA Damage and Interaction Mechanisms of Azo Dyes (e.g., Molecular Docking with dsDNA)

Azo dyes can exert their genotoxic effects through direct or indirect interactions with DNA. Molecular docking studies are computational simulations that predict the preferred binding mode and affinity of a molecule to a macromolecular target, such as double-stranded DNA (dsDNA). mdpi.com

These studies have shown that some azo dyes can bind to the minor groove of DNA or intercalate between the base pairs. mdpi.comresearchgate.net For example, molecular docking simulations of Disperse Red 1 with dsDNA indicated that minor groove binding is the primary and more energetically favorable mode of interaction. mdpi.com This binding is thought to cause conformational changes in the DNA double helix, potentially leading to DNA damage. mdpi.comresearchgate.net It is hypothesized that the native Disperse Red 1 molecule, as well as its breakdown products, can affect the DNA structure. mdpi.com This tight binding could lead to single- or double-strand DNA breaks. mdpi.com

The genotoxicity of disperse dyes is not always due to the parent compound itself but can be attributed to its metabolites. researchgate.net Azo dyes can be broken down, particularly through the cleavage of the azo bond (-N=N-), to form aromatic amines, some of which are known carcinogens. researchgate.netmdpi.com This breakdown can be facilitated by azoreductase enzymes found in liver and intestinal bacteria. researchgate.netcanada.ca

Studies have shown that the metabolites generated from the biodegradation of some azo dyes can be more genotoxic than the original dye. unesp.br For instance, the predicted azo cleavage products of Disperse Red 179 were considered in its screening assessment due to the potential for exposure to these aromatic amines. canada.ca

Sensitization and Allergic Reactions Associated with Disperse Dyes

Disperse dyes are recognized as significant skin sensitizers and a common cause of textile contact dermatitis.

Skin sensitization is an immune response initiated by the binding of a small chemical molecule, known as a hapten, to skin proteins. chemotechnique.se This hapten-protein complex is then recognized by the immune system, leading to an allergic reaction upon subsequent exposures. nih.gov Disperse dyes, being small, lipophilic molecules, can penetrate the skin and act as haptens. scbt.com

The Direct Peptide Reactivity Assay (DPRA) is an in chemico method used to assess the skin sensitization potential of chemicals by measuring their reactivity with synthetic peptides containing cysteine and lysine. europa.eueurofins.de This assay mimics the initial step of haptenation. europa.eu Studies using the DPRA have shown that azobenzene (B91143) disperse dyes, including this compound, can react with these nucleophilic peptides in a dose-dependent manner. nih.govduke.edu This reactivity suggests that these dyes may function as haptens and potential immune sensitizers. nih.govduke.edu Research has demonstrated that these dyes react more potently with cysteine than with lysine. duke.edu

Textile contact dermatitis is an allergic skin reaction caused by direct contact with textiles. Disperse dyes are a primary cause of this condition, particularly with synthetic fabrics like polyester (B1180765). haz-map.comkarger.com The dermatitis often appears in areas of high friction and sweating, as moisture can help leach the unbound dye from the fabric onto the skin. dermnetnz.org

Cross-reactivity can occur when a person sensitized to one chemical also reacts to other structurally similar chemicals. There is a known cross-reactivity potential between certain disperse dyes and other chemicals like p-phenylenediamine (B122844) (PPD), a common ingredient in hair dyes. nih.gov This means that an individual allergic to a specific disperse dye may also experience allergic reactions to other dyes or related compounds. lu.se

Skin Sensitization Mechanisms (e.g., Hapten Formation, Direct Peptide Reactivity Assay - DPRA)

Occupational and Consumer Exposure Assessment of this compound

Exposure to this compound can occur in both occupational and consumer settings. The primary routes of exposure are through skin contact, inhalation of dust particles, and accidental ingestion. cdc.gov

This compound is a synthetic dye used to color various consumer goods, most notably textiles made from synthetic fibers like polyester and nylon. echemi.comworlddyevariety.com Due to its chemical properties, it is sparingly soluble in water but can be applied to hydrophobic fibers as a finely ground powder mixed with a dispersing agent. nih.govsatra.com

Research has confirmed the presence of this compound in consumer products and indoor environments. Studies have detected and quantified this compound in children's polyester clothing, with concentrations varying significantly. duke.edu One study found that this compound was detected in 11% of house dust samples analyzed, indicating that the dye can be shed from textiles and accumulate in the home environment. nih.gov This shedding can occur through abrasion, leaching into water during washing, or direct transfer to skin. nih.govresearchgate.net The presence of this compound in house dust is a potential source of exposure, particularly for children who have more frequent hand-to-mouth contact and are closer to floor level. nih.gov

Table 1: Detection of this compound in Consumer-Related Samples

Sample Type Detection Frequency/Concentration Study Finding
Children's Polyester Clothing Detected and quantified; concentrations can reach up to several thousand µg/g. Confirmed as a component in children's apparel, contributing to potential dermal exposure. duke.edu
House Dust Detected in 11% of analyzed samples. Indicates that the dye sheds from products and accumulates indoors, creating a potential exposure source. nih.gov

Humans can be exposed to disperse dyes, including this compound, through several pathways. cdc.govnih.gov

Dermal Contact: This is considered a primary route of exposure for consumers through contact with dyed textiles. qeios.comresearchgate.net Because disperse dyes are lipophilic and have small molecular sizes, they can migrate from the fabric onto the skin, especially under conditions of friction, moisture (sweat), and heat. researchgate.netscbt.com This transfer can lead to skin absorption. Allergic contact dermatitis is a known health effect associated with some disperse dyes. nih.gov

Inhalation: In occupational settings, such as dye manufacturing and textile dyeing facilities, workers can inhale airborne dust of powdered dyes. cdc.gov This is particularly a risk during the manual handling, weighing, and mixing of dye powders. cdc.gov Consumers may also be exposed to a lesser extent through the inhalation of contaminated house dust. nih.gov

Ingestion: Accidental ingestion is a potential route of exposure, especially for young children who may exhibit hand-to-mouth behaviors after contact with contaminated textiles or dust. nih.govnih.gov In occupational environments, ingestion can occur through hand-to-mouth transfer if proper hygiene practices are not followed. cdc.gov

To minimize worker exposure to disperse dyes like this compound, several control measures are recommended in industrial environments. stopcarcinogensatwork.eu

Engineering Controls: The use of ventilated booths, particularly those with a downdraft design, is effective in capturing dye dust at the source and moving it away from the worker's breathing zone. cdc.gov Enclosing processes where possible can also significantly reduce airborne dust.

Work Practices: Workers should be trained to handle dye powders with slow, deliberate movements to minimize dust generation. cdc.gov Keeping transport distances for dyes as short as possible and using shorter storage drums (e.g., under 25 inches) can prevent workers from having to place their heads inside the container, thus reducing inhalation exposure. cdc.gov

Personal Protective Equipment (PPE): The use of appropriate PPE, such as respirators, gloves, and protective clothing, is crucial when handling dye powders. scbt.comstopcarcinogensatwork.eu

Administrative Controls: Regular training for employees on safe handling procedures, proper hygiene, and the hazards of the chemicals is essential. stopcarcinogensatwork.eucanada.ca Facilities should also have clear procedures for spill cleanup and waste management. canada.cascbt.com

Product Formulation: The use of de-dusting agents, such as light oil, in the dye powder formulation can help reduce the amount of airborne dust generated during handling. cdc.gov

Routes of Exposure to Disperse Dyes (Dermal Contact, Inhalation, Ingestion)

Carcinogenicity Concerns and Research Gaps for Azo Disperse Dyes

This compound belongs to the azo class of dyes, which are characterized by one or more azo groups (-N=N-). This chemical class has come under scrutiny for potential carcinogenic effects. stopcarcinogensatwork.euresearchgate.net

While many azo dyes themselves may not be classified as carcinogenic, there is significant concern that they can be metabolized or degraded into carcinogenic compounds. nih.govimrpress.com The primary concern is the reductive cleavage of the azo bond, which can release aromatic amines. nih.goveuropa.eu Some of these aromatic amines are known or suspected human carcinogens. stopcarcinogensatwork.eu

Epidemiological studies have linked occupational exposure to certain azo dyes, particularly those based on benzidine, to an increased risk of bladder cancer in humans. researchgate.netntis.gov For instance, a historical study of workers manufacturing azo dyes found a significantly higher number of bladder cancer deaths than expected. mst.dk Although many of these highly hazardous dyes have been replaced, the potential for other azo dyes to release carcinogenic amines remains a concern. ntis.govhse.gov.uk Several disperse dyes are classified as known carcinogens. satra.com

The carcinogenicity of many azo dyes is attributed to their metabolic breakdown products rather than the parent dye molecule. tandfonline.com The key mechanism is the reductive cleavage of the azo linkage, which can be catalyzed by azoreductase enzymes found in intestinal microorganisms and in the liver. nih.govimrpress.comnih.gov This process breaks the dye molecule down into its constituent aromatic amines. deakin.edu.au

If the parent azo dye is synthesized from a carcinogenic aromatic amine, its degradation can release that same carcinogen back into the body. europa.eu A number of aromatic amines that can be formed from azo dye metabolism are classified as known or suspected carcinogens.

Table 2: Examples of Carcinogenic Aromatic Amines and Their Association with Azo Dyes

Aromatic Amine Carcinogenicity Classification Relevance to Azo Dyes
Benzidine Known human carcinogen (IARC Group 1). A component of several older azo dyes; its release through metabolism is a primary concern. ntis.govmst.dk
2-Naphthylamine Known human carcinogen (IARC Group 1). Historically associated with occupational bladder cancer in the dye industry. stopcarcinogensatwork.eu
o-Toluidine Known human carcinogen (IARC Group 1). A metabolite of some azo dyes and a recognized bladder carcinogen. nih.gov
4-Aminobiphenyl Known human carcinogen (IARC Group 1). A known carcinogenic breakdown product of certain azo dyes. stopcarcinogensatwork.eu

The manufacturing process of this compound involves the diazotization of 2-Chloro-4-nitrobenzenamine and its subsequent coupling with N-ethyl-N-cyanoethylaniline. echemi.comworlddyevariety.com The potential for this dye to metabolize into carcinogenic aromatic amines is a key area of toxicological interest and a significant research gap.

Analytical Chemistry Methodologies for Disperse Red 50

Chromatographic and Spectrometric Techniques for Detection and Quantification

Chromatographic and spectrometric methods are the cornerstone for the analysis of disperse dyes like Disperse Red 50. These techniques allow for the separation of complex mixtures and the precise identification and measurement of the target analyte.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS, UHPLC-HRMS) for Disperse Dyes

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) and Ultra-High-Performance Liquid Chromatography (UHPLC) with high-resolution mass spectrometry (HRMS) are powerful tools for the analysis of disperse dyes. duke.eduresearchgate.net These methods offer high selectivity and sensitivity, making them suitable for detecting trace amounts of dyes in various samples. researchgate.net

In a typical analysis, dye standards are dissolved in a solvent like methanol (B129727) and diluted for the preparation of calibration curves. lcms.czoup.com The separation is often achieved using a C18 column with a gradient elution program. lcms.czlcms.cz For instance, a mobile phase consisting of a water/methanol mixture, both containing 0.1% formic acid, can be used. oup.com The gradient may start with a 1:1 water/methanol composition and linearly increase to 100% methanol. oup.com

Mass spectrometry detection is commonly performed using positive ion electrospray ionization (ESI+). lcms.czoup.com The mass spectrometer can be operated in selected reaction monitoring (SRM) mode for targeted analysis, which enhances sensitivity and specificity by monitoring specific precursor-to-product ion transitions. oup.com For many disperse dyes, the protonated molecule [M+H]⁺ is selected as the precursor ion. oup.com The use of HRMS, such as Orbitrap technology, allows for the accurate mass measurement of the dye, aiding in its unambiguous identification, even in complex matrices like textile extracts. duke.edunih.gov Studies have shown that UHPLC-Orbitrap MS can accurately identify and separate various disperse dyes, with detection limits in the low ng/mL range. researchgate.net

Table 1: Illustrative HPLC-MS/MS Parameters for Disperse Dye Analysis

ParameterValue/ConditionSource
Chromatography System UHPLC or HPLC duke.edulcms.cz
Column C18 lcms.czlcms.cz
Mobile Phase Water/Methanol with 0.1% Formic Acid oup.com
Elution Gradient lcms.czoup.com
Ionization Source Electrospray Ionization (ESI) oup.comnih.gov
Polarity Positive Ion Mode oup.comlabrulez.com
MS Detector Triple Quadrupole (MS/MS) or Orbitrap (HRMS) lcms.cznih.gov
Acquisition Mode Selected Reaction Monitoring (SRM) or Full Scan oup.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable technique for the analysis of the degradation products or metabolites of this compound. Azo dyes like this compound can undergo reductive cleavage of the azo bond (-N=N-) under certain conditions, breaking down into smaller aromatic amines. nih.govscbt.com These metabolites can be more volatile and amenable to GC-MS analysis.

For instance, studies on the degradation of other disperse dyes have utilized GC-MS to identify various breakdown products. researchgate.net The analysis of Disperse Red 1, a structurally related dye, after simulated biotransformation revealed the formation of metabolites such as nitrobenzene (B124822) and 4-nitro-benzamine, which were identified using GC/MS. The analysis is typically performed in full scan mode with electron ionization (EI) at 70 eV. nih.gov This allows for the generation of characteristic mass spectra that can be compared against spectral libraries for compound identification.

In some cases, derivatization may be necessary to increase the volatility and thermal stability of the metabolites for GC-MS analysis. The identification of these metabolites is crucial for understanding the environmental fate and potential toxicity of the parent dye.

Direct Analysis in Real Time Mass Spectrometry (DART-MS) for Disperse Dye Analysis in Fibers

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is a rapid, ambient ionization technique that allows for the direct analysis of samples with minimal to no preparation. nih.govresearchgate.net This makes it particularly useful for the forensic analysis of dyed textile fibers. nih.govaatcc.org

In DART-MS, a heated gas stream, typically helium, is used to desorb and ionize analytes directly from a surface. researchgate.net For disperse dyes on polyester (B1180765) fibers, the heated gas can penetrate the fiber structure, causing the dye molecules to be released and subsequently ionized. researchgate.net The resulting ions are then analyzed by a mass spectrometer, providing a mass spectrum characteristic of the dye. aatcc.org

This technique has been successfully used to characterize a wide range of disperse dyes on polyester fibers, including the identification of dyes in mixtures. nih.govresearchgate.net DART-MS offers a significant advantage in speed and simplicity, making it a powerful tool for screening and identifying dyes directly on textile evidence. nih.govresearchgate.net

Spectroscopic Methods (UV-Vis, FTIR) for Disperse Dye Degradation Monitoring

Spectroscopic methods such as UV-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy are widely used to monitor the degradation of disperse dyes.

UV-Vis Spectroscopy: The color of this compound is due to its chromophoric groups, which absorb light in the visible region of the electromagnetic spectrum. UV-Vis spectroscopy can be used to monitor the decolorization process during degradation studies. A decrease in the absorbance at the dye's maximum absorption wavelength (λmax) over time indicates the breakdown of the chromophore and thus the degradation of the dye. ijcmas.comresearchgate.net

FTIR Spectroscopy: FTIR analysis provides information about the functional groups present in a molecule. researchgate.net When a dye like this compound degrades, its chemical structure is altered, leading to changes in the FTIR spectrum. The disappearance of characteristic peaks of the parent dye and the appearance of new peaks corresponding to degradation products can confirm the biotransformation of the dye. ijcmas.comresearchgate.net This technique is often used alongside other methods to provide evidence of structural changes during degradation processes. ijcmas.com

Sample Preparation and Extraction Protocols for this compound in Textile and Environmental Matrices

Effective sample preparation is a critical step to isolate and concentrate this compound from complex matrices like textiles and environmental samples before instrumental analysis.

Solvent Extraction and Solid Phase Extraction (SPE) Techniques for Disperse Dyes

Solvent Extraction: This is a common method for extracting disperse dyes from textile fibers. A suitable solvent is chosen to dissolve the dye from the fabric. For polyester textiles, an ultrasonic bath at an elevated temperature (e.g., 50°C) with a solvent like methanol can be employed for extraction. lcms.czlabrulez.com Dichloromethane has also been used in extraction protocols. nih.gov After extraction, the solvent containing the dye is typically filtered and may be concentrated before analysis. lcms.cznih.gov

Solid Phase Extraction (SPE): SPE is a widely used technique for the cleanup and pre-concentration of dyes from environmental water samples. oup.comugm.ac.id It is highly effective for isolating analytes from a large volume of liquid sample. ugm.ac.id For disperse dyes, C18 cartridges are commonly used. The sample is passed through the cartridge, and the dye is adsorbed onto the stationary phase. After washing away interferences, the dye is eluted with a small volume of an organic solvent like methanol. oup.com

Dispersive solid-phase extraction (d-SPE) is a variation where the sorbent is dispersed directly into the sample solution. nih.gov This increases the contact area and can lead to faster extraction times. nih.gov Novel sorbents like graphene-coated microspheres have been developed for d-SPE of disperse dyes from wastewater, showing high recovery rates. nih.govx-mol.com

Table 2: Summary of Extraction Techniques for Disperse Dyes

TechniqueMatrixProtocol SummarySource
Ultrasonic Solvent Extraction TextilesExtraction with methanol in an ultrasonic bath at 50°C. lcms.cz
Solvent Extraction TextilesExtraction with dichloromethane, followed by solvent exchange to methanol. nih.gov
Solid Phase Extraction (SPE) Water SamplesPre-concentration and cleanup using C18 cartridges, elution with methanol. oup.com
Dispersive SPE (d-SPE) WastewaterExtraction using graphene-coated polystyrene-divinylbenzene microspheres. nih.govx-mol.com

Challenges in Disperse Dye Extraction and Quantification

The effective extraction of disperse dyes from materials like polyester fibers is a critical first step in their analysis. mdpi.com The hydrophobic nature of both the dyes and the polyester fibers requires the use of organic solvents. mdpi.com However, the choice of solvent is crucial as it must efficiently extract the dye without interfering with subsequent analytical procedures. mdpi.com

Commonly used solvents for the extraction of disperse dyes from polyester fibers include:

Chlorobenzene (B131634) mdpi.com

Methanol (MeOH) mdpi.com

Acetonitrile (ACN) mdpi.com

Dimethylformamide (DMF) mdpi.com

Dimethyl sulfoxide (B87167) (DMSO) mdpi.com

The extraction process often involves heating to enhance solubility and extraction efficiency. mdpi.com For instance, methods may involve heating the fiber in a solvent like chlorobenzene at 100°C or using ultrasonication to facilitate the process. mdpi.comresearchgate.netmdpi.com One study found DMF to be a more effective extraction solvent than acetonitrile/water or methanol/water mixtures based on diode array detector data. researchgate.net

Once extracted, quantification of this compound is typically achieved using chromatographic techniques, most notably High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS). mdpi.comlabrulez.com These methods offer high sensitivity and selectivity, which are essential for distinguishing and quantifying individual dyes in a mixture. ojp.gov However, challenges remain, including the potential for overlapping spectral bands, which can lead to ambiguous results in spectroscopic techniques. researchgate.net The low concentrations of dye extracted from small fiber fragments also pose a significant challenge, often requiring highly sensitive detectors like tandem mass spectrometry (MS/MS) for reliable identification. mdpi.comojp.gov

A significant hurdle in quantification is the lack of commercially available and certified reference standards for many disperse dyes, including some azobenzene (B91143) dyes. nih.govresearchgate.net This scarcity complicates the accurate calibration of analytical instruments and the validation of analytical methods. nih.gov

Method Validation and Quality Assurance in this compound Analysis

Rigorous method validation and quality assurance are paramount to ensure the reliability and accuracy of analytical data for this compound. This involves assessing several key performance parameters.

The sample matrix, which is everything in the sample except the analyte of interest, can significantly influence the analytical signal, a phenomenon known as the matrix effect. nih.gov This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification. nih.govbiotage.com In the analysis of disperse dyes, the matrix can be complex, consisting of fibers, other dyes, and finishing agents.

To assess matrix effects, a common approach is to compare the response of the analyte in a neat solvent standard to its response in a sample spiked with a known concentration of the analyte after extraction (post-spike). biotage.com The recovery rate, which measures the efficiency of the extraction process, is determined by comparing the analyte response in a sample spiked before extraction (pre-spike) to the post-spike sample. biotage.com

Studies have shown that matrix effects can be significant in disperse dye analysis. For example, in the analysis of 47 synthetic dyes, most exhibited matrix effects ranging from 63.0% to 120.9%. lcms.cz Some disperse dyes showed strong matrix effects, with values between 31.0% and 50.9%. lcms.cz The recovery rates for these dyes were generally found to be within an acceptable range of 81.8% to 114.1% at a concentration of 10 ng/mL. lcms.cz It is crucial to evaluate these parameters for each specific dye and matrix combination to ensure accurate results. nih.gov

The following table provides an example of recovery and matrix effect data for a hypothetical analysis of this compound, illustrating how these parameters are assessed.

Parameter Pre-Spike Peak Area Post-Spike Peak Area Neat Standard Peak Area Calculation Result
Recovery (%) 185,000210,000N/A(Pre-Spike / Post-Spike) * 10088.1%
Matrix Effect (%) N/A210,000235,000((Post-Spike / Neat Standard) - 1) * 100-10.6% (Suppression)

This is a hypothetical data table for illustrative purposes.

A significant challenge in the analysis of azobenzene disperse dyes, including this compound, is the limited availability of commercial reference standards and comprehensive spectral libraries. nih.govresearchgate.net This gap hinders the definitive identification and accurate quantification of these compounds. nih.gov

To address this, researchers have undertaken the task of purifying azobenzene disperse dyes from commercial dyestuffs. nih.govresearchgate.net This process often involves techniques like Soxhlet extraction and flash chromatography. nih.gov The purified compounds are then characterized using advanced analytical methods such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm their chemical structures. nih.govresearchgate.net

The development of in-house spectral libraries from these purified standards is a crucial step. nih.gov These libraries contain detailed mass spectral data, including precursor ions and fragmentation patterns (MS², MS³ spectra), which are essential for the confident identification of dyes in unknown samples using techniques like LC/MS/MS. researchgate.net Research has demonstrated the successful creation of such libraries, which have then been used to identify and quantify azobenzene dyes in various consumer products, such as children's polyester clothing. nih.govresearchgate.net In one study, 19 different azobenzene dyes were detected in dyestuffs, and several, including this compound, were successfully purified and characterized. researchgate.net This work not only facilitates more robust analytical methods but also supports a better understanding of potential human exposure to these compounds. nih.gov

The following table lists some azobenzene disperse dyes for which reference standards and spectral data have been developed through research efforts. nih.govresearchgate.net

Compound Name
Disperse Blue 79:1
Disperse Blue 183:1
Disperse Orange 44
Disperse Orange 73
This compound
Disperse Red 73
Disperse Red 354

Regulatory Science and Policy Implications

Scientific Basis for Regulatory Decisions and Risk Management of Disperse Dyes

Regulatory policies are not arbitrary; they are built upon a foundation of scientific evidence derived from toxicological and ecotoxicological studies. For disperse dyes, this involves assessing their impact on ecosystems and human health.

The environmental release of dyes from textile manufacturing wastewater is a significant concern. hermetachem.com Ecotoxicity data is therefore fundamental to the environmental risk assessment of dyes and informs policy development. Key data points include aquatic toxicity, biodegradability, and bioaccumulation potential.

Studies have shown that many disperse dyes are resistant to degradation and can persist in the environment. Their ecotoxicity is evaluated through standardized tests on organisms from different trophic levels, such as algae, crustaceans (e.g., Daphnia magna), and fish. Research indicates that disperse dyes can exhibit varying levels of toxicity to aquatic life. For example, laccase enzyme treatment has been shown to reduce the ecotoxicity of various disperse dye solutions, as measured by the improved germination of wheat seeds and increased respiration rates of activated sludge, indicating the harmful nature of the untreated dyes.

This ecotoxicity data is a critical component of regulatory submissions, such as those for REACH, and is used to establish environmental quality standards and permit limits for industrial effluent. The goal is to ensure that concentrations of these substances in the environment remain below levels that would harm aquatic ecosystems.

The human health risk assessment for disperse dyes primarily focuses on two key areas: skin sensitization (allergic contact dermatitis) and carcinogenicity. Consumer exposure is predominantly through dermal contact with finished textiles. molcolor.com

The assessment process evaluates the intrinsic hazards of the chemical and the potential for human exposure. nih.gov A major concern with azo dyes, which includes many disperse dyes, is their potential to break down—through a process called reductive cleavage—into aromatic amines, some of which are known or suspected carcinogens. Therefore, a critical part of the risk assessment is to evaluate a dye's ability to undergo this cleavage and the toxicity of the resulting amines.

For example, a human health assessment for Disperse Blue 1 considered it a moderate skin sensitizer (B1316253) and noted its potential for carcinogenicity, leading to recommendations against its use in certain products in some jurisdictions. Risk assessments rely on a combination of laboratory data, and in some cases, human patch testing results. However, a significant challenge in the risk assessment of many dyes is the lack of comprehensive toxicological data for the parent dye and its potential metabolites. Regulatory decisions are thus made based on the available evidence, often applying a precautionary principle where data is incomplete but a risk is plausible.

Use of Ecotoxicity Data in Policy Development for Dyes

Future Regulatory Directions and Research Needs for Disperse Red 50

Future regulatory frameworks and research initiatives concerning this compound are increasingly shaped by the need to close significant information gaps in its environmental and health profiles and to enhance its traceability within global supply chains.

Addressing Data Gaps in Toxicological and Ecotoxicological Profiles of Dyes

A critical aspect of future regulatory policy for disperse dyes, including this compound, involves addressing the substantial data gaps in their toxicological and ecotoxicological profiles. The complexity of these synthetic compounds presents unique challenges for comprehensive risk assessment.

A significant research need is to determine whether the observed toxicity of certain azo dyes stems from the parent molecule or from its degradation products, which may be more harmful. nih.govdergipark.org.tr The breakdown of azo dyes can release aromatic amines, compounds that are known to pose health risks due to their potential mutagenic and carcinogenic properties. dergipark.org.tr Furthermore, there is a recognized lack of ecotoxicity data for azo disperse dyes in specific environmental compartments, such as sediment. canada.ca

To bridge these information gaps, predictive methods like Quantitative Structure-Activity Relationship (QSAR) models are being employed. The OECD QSAR Toolbox, for example, is used to theoretically evaluate toxicological properties such as skin/eye irritation, skin sensitization, and mutagenicity, as well as ecotoxicological endpoints like acute aquatic toxicity. dergipark.org.trdergi-fytronix.com These models help fill data gaps by comparing the chemical structure of a dye with similar compounds for which experimental data exists. dergipark.org.tr However, the applicability of such models must be assessed on a case-by-case basis. canada.ca

Recent studies have also highlighted the presence of azobenzene (B91143) disperse dyes in indoor house dust, indicating that human exposure pathways may extend beyond manufacturing settings. nih.gov This points to a need for future research to quantify these dyes in indoor environments and better understand these exposure routes. nih.gov

Table 1: Summary of Key Research and Data Gaps for Disperse Dyes

Area of UncertaintySpecific Research NeedRationale and SignificanceRelevant Findings/Citations
Toxicity Source Distinguishing toxicity of the parent dye molecule versus its degradation products (e.g., aromatic amines).Degradation products may be more toxic or carcinogenic than the original dye, impacting overall risk assessment. nih.govdergipark.org.tr nih.govdergipark.org.tr
Ecotoxicology Generating experimental data on the effects of disperse dyes on sediment-dwelling organisms.Addresses a specific gap in the environmental risk profile, as these dyes can accumulate in sediment. canada.ca canada.ca
Environmental Fate Evaluating the efficiency of wastewater treatment processes in removing both the dyes and their ecotoxicity.Studies show partial removal, indicating a potential for persistent aquatic toxicity post-treatment. bohrium.com bohrium.com
Human Exposure Quantifying disperse dyes in indoor environments (e.g., house dust) and characterizing non-industrial exposure pathways.Dyes shed from consumer textiles can accumulate indoors, creating potential chronic exposure scenarios, especially for children. nih.gov nih.gov
Predictive Modelling Refining and validating QSAR models for better prediction of toxicological and ecotoxicological properties.Offers a cost-effective way to fill data gaps required for regulatory assessment, but requires robust validation. researchgate.netdergipark.org.trdergi-fytronix.com researchgate.netdergipark.org.trdergi-fytronix.com

Monitoring and Control of this compound in Supply Chains and Consumer Products

Effective monitoring and control of this compound throughout the supply chain are essential for ensuring compliance with existing and future regulations. This requires a multi-faceted approach involving analytical testing, robust chemical management systems, and clear communication.

Several analytical methods are available to quantify disperse dyes in textiles and other materials. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (LC-MS or LC-MS/MS), are standard techniques for detecting and quantifying these dyes. satra.comsatra.comlcms.cz Standardized test methods, such as DIN 54231, provide a basis for these analytical procedures. satra.comsatra.com These methods allow for the extraction of dyes from textile materials and their subsequent quantification, typically reported in mg/kg. satra.com

Beyond end-product testing, proactive management within the supply chain is crucial. textiletoday.com.bd Industry initiatives like the ZDHC (Zero Discharge of Hazardous Chemicals) program and organizations such as the AFIRM (Apparel and Footwear International RSL Management) Group promote the elimination of hazardous chemicals. afirm-group.comroadmaptozero.com A key strategy is the implementation of a comprehensive Chemical Management System (CMS) at manufacturing facilities. textiletoday.com.bd This involves:

Supplier Declarations: Requiring suppliers to provide detailed information on the chemical composition of their dyes and materials. sustainability-directory.com

Restricted Substances Lists (RSLs): Adhering to RSLs, such as the bluesign® RSL, which sets specific consumer safety limits for various chemicals, including sensitizing disperse dyes. bluesign.comlabrulez.com

Third-Party Verification: Using third-party laboratory testing to confirm that materials meet the required RSL limits. afirm-group.com

Traceability: Ensuring transparency throughout the supply chain to identify the source of all chemicals and ensure compliance at every stage. textiletoday.com.bdsustainability-directory.com

Regulatory bodies in various regions have established controls. For instance, Canada has issued release guidelines for 26 azo disperse dyes with molar weights under 360 g/mol , a category that includes this compound (listed with a molar weight of 358 g/mol ). canada.ca These guidelines recommend limiting releases from textile facilities to below a predicted no-effect concentration (PNEC) to protect the aquatic environment. canada.ca In the European Union, the REACH regulation restricts certain azo dyes that can release banned aromatic amines. satra.com Similarly, India's import policy for textiles mandates that consignments be free of hazardous azo dyes and may require a pre-shipment certificate from an accredited laboratory. sgs.com

Table 2: Strategies for Monitoring and Control of Disperse Dyes

StrategyDescriptionExamples/MethodsRelevant Citations
Analytical Testing Quantitative analysis of finished products and materials to detect the presence and concentration of specific disperse dyes.LC-MS/MS, HPLC-DAD, UPLC-QTOF-MS. Standardized methods like DIN 54231. satra.comsatra.comlcms.czresearchgate.net
Supply Chain Management Implementing systems to manage and track chemicals used in production, ensuring compliance with restricted substance lists.Supplier declarations, exchange of technical information, auditing of raw materials and production processes. textiletoday.com.bdsustainability-directory.comsatra.com
Regulatory Compliance Adherence to national and international regulations that restrict or ban certain hazardous dyes and amines.EU REACH Annex XVII, Canadian Environmental Protection Act (CEPA) guidelines, Indian import policies. satra.comcanada.casatra.comsgs.com
Third-Party Certification Utilization of independent standards and certifications to ensure consumer and environmental safety.bluesign® RSL, ZDHC MRSL (Manufacturing Restricted Substances List), OEKO-TEX Standard 100. lcms.czroadmaptozero.combluesign.com
Risk-Based Testing Performing targeted testing on incoming materials based on risk assessment to ensure compliance with RSLs.Testing consignments from countries with less stringent regulations on hazardous dyes. afirm-group.comsgs.com

Compound List

Broader Research Perspectives and Interdisciplinary Studies

Comparative Analysis of Disperse Red 50 with Other Disperse Dyes

The performance and properties of this compound are often evaluated in comparison to other disperse dyes to determine its suitability for specific applications, particularly in innovative dyeing technologies like supercritical carbon dioxide (scCO2) dyeing and sustainable continuous dyeing methods.

Solubility in Supercritical Carbon Dioxide: Research into water-free dyeing technologies has prompted studies on the solubility of various dyes in scCO2. A comparative study measured the solubility of this compound, C.I. Disperse Red 13, and C.I. Disperse Red 65 in scCO2 at temperatures from 343.15 to 393.15 K and pressures from 10 to 22 MPa. acs.org The results indicated that solubility increased with the rising density of CO2. acs.org In this specific study, this compound demonstrated a higher solubility range than the other two dyes under the tested conditions. acs.org The experimental solubility data for these dyes showed a satisfactory correlation with density-based models like the Chrastil and Mendez-Santiago & Teja models. acs.org

Dyeing Performance and Color Strength: In studies evaluating more sustainable, carrier-free dyeing methods using polyethylene (B3416737) glycol (PEG), this compound was tested alongside other dyes like C.I. Disperse Blue 56, C.I. Disperse Red 343, and C.I. Disperse Orange 29. ekb.eg The research found that the color strength (K/S value) obtained on polyester (B1180765) fabrics varied depending on the dye's chemical structure. The observed order of color strength was C.I. Disperse Blue 56 > C.I. Disperse Red 343 > C.I. This compound > C.I. Disperse Orange 29. ekb.eg This hierarchy is potentially attributable to the molecular size of the dyes and their solubility in the PEG medium. ekb.eg Despite the differences in color strength, the use of PEG did not significantly alter the color shade (hue) of any of the dyes, and it generally improved the leveling properties and fastness compared to conventional methods. ekb.eg

Comparative Data of this compound and Other Disperse Dyes

PropertyThis compoundDisperse Red 13Disperse Red 65Disperse Blue 56Disperse Orange 29Reference
Solubility in scCO2 (mol/mol) 1.2094 to 3.0450 × 10⁻⁶1.1670 to 2.5089 × 10⁻⁶0.8186 to 1.8886 × 10⁻⁶Not AvailableNot Available acs.org
Relative Color Strength Ranking 3rdNot AvailableNot Available1st4th ekb.eg

Integration of In Silico Modeling and Experimental Research for Dye Design and Toxicology

The integration of computational (in silico) modeling with experimental research provides a powerful approach for designing new dyes and assessing their toxicological profiles, moving towards safer and more efficient chemical products.

In silico structure-activity relationship (QSAR) models are increasingly used to predict the properties and potential hazards of chemicals, including dyes. mdpi.comljmu.ac.uk These computational methods can screen compounds for potential genotoxicity or skin sensitization before synthesis, guiding the design of safer alternatives. mdpi.comresearchgate.net For instance, molecular docking studies can simulate how azo dyes interact with biological macromolecules like DNA, helping to elucidate mechanisms of genotoxicity at a molecular level. mdpi.com

Experimental methods provide the real-world data needed to build and validate these models. The Direct Peptide Reactivity Assay (DPRA) is an in vitro method used to assess the sensitization potential of chemicals by measuring their reactivity towards model synthetic peptides containing cysteine and lysine. nih.gov Studies have utilized the DPRA to test the ability of azobenzene (B91143) disperse dyes, including this compound, to act as haptens by binding to proteins, which is a key initiating event in skin sensitization. nih.gov Research has shown that many azobenzene dyes can react with these peptides, suggesting they may function as skin sensitizers. nih.gov

By combining the predictive power of in silico tools with the empirical data from assays like DPRA and mutagenicity tests (e.g., Ames test), researchers can establish more robust correlations between a dye's chemical structure and its toxicological potential. mdpi.comresearchgate.netnih.gov For example, research comparing Disperse Red 1 and Disperse Red 13 (which has a chlorine substituent) showed that the structural difference significantly altered the mutagenic and ecotoxicological outcomes. researchgate.net This synergy between computational prediction and experimental validation is crucial for the rational design of new dyes with improved safety profiles. ljmu.ac.ukresearchgate.net

Sustainable Textile Chemistry and the Role of this compound Research

Research involving this compound is contributing to the broader field of sustainable textile chemistry, which aims to reduce the environmental impact of dyeing and finishing processes. Key areas of this research include water-free dyeing, the use of green auxiliaries, and wastewater remediation.

Water-Free Dyeing with Supercritical CO2: Dyeing polyester with disperse dyes in a supercritical carbon dioxide medium is a significant advancement in water-free dyeing technology. This process eliminates water consumption and the resulting effluent. Studies on the solubility of this compound in scCO2 are fundamental to optimizing this technology, as dye solubility directly correlates with the rate of dye sorption by the fiber. acs.orgresearchgate.net

Greener Dyeing Auxiliaries: Conventional polyester dyeing often requires high temperatures or the use of toxic carriers. ekb.eg Research has explored the use of more environmentally benign auxiliaries, such as polyethylene glycol (PEG), in continuous dyeing processes at atmospheric pressure. ekb.eg Studies using this compound have demonstrated that PEG can act as a fiber plasticizer and swelling agent, facilitating dye uptake and yielding good color data, leveling, and fastness properties, thus offering a greener alternative to traditional methods. ekb.eg

Wastewater Treatment and Dye Recovery: Despite advances, some dye is inevitably discharged into wastewater. Sustainable chemistry addresses this through innovative remediation techniques. Research has explored using natural coagulants, such as Alcea rosea root mucilage, to remove disperse dyes from synthetic wastewater, showing significant removal efficiency for dyes like Disperse Red 60. nih.gov Another circular economy approach involves using nanoclay, like Laponite®, to adsorb disperse dyes from wastewater. researchgate.net This not only cleans the water but also creates a hybrid dye-nanoclay material that can be recovered and repurposed for dyeing polyester, reducing waste and the need for new dyeing auxiliaries. researchgate.net Research involving the recovery of Disperse Orange and Disperse Red dyes using olive pomace as a biosorbent further highlights the potential for using waste materials for environmental remediation. mdpi.com

Emerging Research Areas and Unexplored Aspects of this compound

The study of this compound and related compounds continues to evolve, opening up new avenues of research and application.

Functional Materials: One emerging area is the incorporation of chromophores like disperse dyes into advanced polymers to create functional materials. Research has demonstrated the synthesis of a soluble polyimide containing a Disperse Red derivative. tandfonline.com This new polymer exhibited high thermal stability and significant second-order nonlinear optical (NLO) properties, making it a candidate for applications in high-speed light modulators and switches. tandfonline.com

Indoor Environmental Presence and Exposure: Recent studies have begun to characterize the presence of azobenzene disperse dyes, including this compound, in indoor environments. nih.gov These dyes can be shed from textiles and accumulate in house dust, leading to potential human exposure, particularly for children. nih.gov this compound has been detected, albeit infrequently (in 11% of samples in one study), in house dust. nih.gov Further research is needed to create a more comprehensive picture of dye occurrences in indoor settings, understand exposure pathways, and develop more analytical reference standards to support these investigations. nih.govnih.gov

Advanced Toxicological Understanding: While some toxicological data exists, a deeper understanding of the mechanisms of action remains an important research area. The link between a dye's chemical structure, its metabolic transformation products, and its potential to act as an allergen or mutagen is a key focus. mdpi.comnih.gov Investigating how modifications to the dye's structure, such as halogenation, affect its biological activity is crucial for designing safer chemicals. researchgate.netnih.gov

Q & A

Q. How can Disperse Red 50 be characterized in terms of physicochemical properties for research purposes?

To characterize this compound, researchers should measure particle size (via dynamic light scattering using instruments like the Zetasizer Nano ZS90), zeta potential (to assess colloidal stability), viscosity (using rotational viscometers), and surface tension (via tensiometers). Thermal and freeze-thaw stability tests are also critical, with parameters monitored before and after stress conditions . Absorbance spectroscopy at the dye’s λmax can quantify concentration changes under stress .

Q. What standardized methodologies are recommended for assessing this compound’s stability in formulations?

Follow protocols such as:

  • Thermal stability : Incubate samples at 60°C for 14 days, then measure particle size, viscosity, and absorbance to detect aggregation or degradation .
  • Freeze-thaw stability : Expose samples to −20°C for 24 hours, then analyze post-thaw homogeneity .
  • Centrifugal stability : Centrifuge at 3,000 rpm for 30 minutes; calculate specific absorbance ratio (R = (A1 − A)/A) to quantify sedimentation .

Q. How should researchers design experiments to optimize this compound’s dispersion efficiency?

Use a factorial design to test variables like additive concentrations (e.g., surfactants, polymers). For example:

  • Surfactants : Test sodium dodecyl sulfate (SDS) at <0.15 wt% to avoid micelle-induced instability .
  • Polymers : Evaluate polyvinylpyrrolidone-K30 (PVP-K30) at <0.7 wt% to balance viscosity and particle dispersion .
  • Co-solvents : Optimize ethylene glycol/glycerol blends (6–14 wt%) to stabilize viscosity across temperatures .

Advanced Research Questions

Q. How can conflicting data on this compound’s optimal surfactant concentrations be resolved?

Contradictions often arise from differences in formulation matrices. Researchers should:

  • Replicate studies under identical conditions (pH, ionic strength).
  • Perform sensitivity analyses to identify critical variables (e.g., surfactant-dye binding ratios via isothermal titration calorimetry).
  • Apply multivariate statistics (e.g., principal component analysis) to isolate confounding factors .

Q. What advanced statistical approaches are suitable for analyzing this compound’s stability data?

Beyond descriptive statistics, use:

  • Dispersion parameter (Dp) : Quantifies homogeneity by comparing particle size distributions before/after stress .
  • Time-series analysis : Models degradation kinetics under thermal stress (e.g., Arrhenius plots to predict shelf-life).
  • Multivariate regression : Identifies additive interactions affecting stability (e.g., SDS-PVP antagonism) .

Q. How can researchers ensure reproducibility in this compound formulation studies?

  • Document all procedural details, including filtration steps (e.g., sequential 0.8 µm → 0.45 µm → 0.2 µm filtration ).
  • Share raw datasets (particle size distributions, absorbance spectra) via repositories to enable cross-validation .
  • Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles for metadata annotation .

Q. What methodologies address discrepancies between laboratory-scale and industrial-scale this compound stability profiles?

Scale-up challenges often stem from shear forces and mixing heterogeneity. Solutions include:

  • Computational fluid dynamics (CFD) : Simulate industrial mixing conditions to identify destabilizing shear rates.
  • Pilot-scale trials : Validate formulations using intermediate-scale equipment (e.g., rotor-stator mixers) .

Methodological Tools and Resources

Q. Which software tools are recommended for modeling this compound’s dispersion behavior?

  • Zetasizer Software : Analyzes particle size and zeta potential trends under stress .
  • R/Python : Custom scripts for time-series analysis and degradation modeling .
  • COMSOL Multiphysics : Simulates surfactant adsorption kinetics and micelle formation .

Q. How should researchers validate novel analytical methods for this compound quantification?

Follow ICH guidelines for method validation:

  • Linearity : Test absorbance vs. concentration (R² > 0.995).
  • Precision : Repeat intra-/inter-day analyses (RSD < 2%).
  • Accuracy : Spike-and-recovery tests with known dye concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Disperse red 50
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Disperse red 50

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.